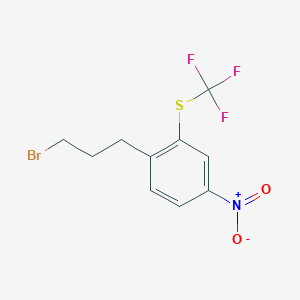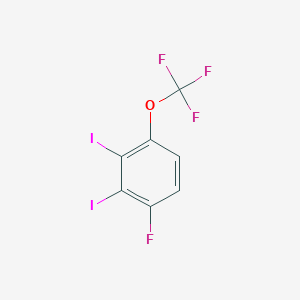
1-(3-Bromopropyl)-4-nitro-2-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-4-nitro-2-(trifluoromethylthio)benzene is an organic compound characterized by its unique structure, which includes a bromopropyl group, a nitro group, and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-4-nitro-2-(trifluoromethylthio)benzene typically involves several steps:
Electrophilic Aromatic Substitution:
Trifluoromethylthiolation: The trifluoromethylthio group can be added using a trifluoromethylthiolating agent under specific conditions.
Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Bromopropyl)-4-nitro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trifluoromethylthio group, leading to the formation of sulfoxides or sulfones.
Common reagents and conditions for these reactions include palladium catalysts for substitution reactions and hydrogen gas for reduction reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromopropyl)-4-nitro-2-(trifluoromethylthio)benzene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-4-nitro-2-(trifluoromethylthio)benzene exerts its effects depends on its chemical structure:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.
Pathways Involved: The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
1-(3-Bromopropyl)-4-nitro-2-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound lacks the nitro group, which may result in different reactivity and applications.
1-Bromo-3-phenylpropane: This compound lacks both the nitro and trifluoromethylthio groups, making it less versatile in certain reactions.
Properties
Molecular Formula |
C10H9BrF3NO2S |
|---|---|
Molecular Weight |
344.15 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-nitro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrF3NO2S/c11-5-1-2-7-3-4-8(15(16)17)6-9(7)18-10(12,13)14/h3-4,6H,1-2,5H2 |
InChI Key |
CMRUXGKHJRCDME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])SC(F)(F)F)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-methyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14052784.png)









